4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic Acid-d3
Description
IUPAC Nomenclature & Systematic Naming Conventions
The compound 4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic Acid-d3 follows IUPAC guidelines for isotopically labeled molecules. Its systematic name is derived by specifying deuterium substitution at three hydrogen positions on the butyl side chain. The parent structure comprises:
- A benzoic acid moiety (substituted at the para-position).
- An imidazole ring with a formyl group at position 5 and a butyl group at position 2.
- A methyl bridge connecting the imidazole and benzene rings.
Per IUPAC recommendations , deuterium is denoted using the prefix "trideuterio" for three deuterium atoms. The full name is:
4-[(2-(4,4,4-trideuteriobutyl)-5-formyl-1H-imidazol-1-yl)methyl]benzoic acid .
This nomenclature prioritizes isotopic labeling descriptors immediately before the modified substituent, ensuring clarity in atomic positioning.
Deuterium Isotope Positioning & Isotopomer Analysis
Deuterium atoms are localized on the terminal methyl group of the butyl side chain (C4 of the butyl substituent). Key analytical methods confirm this:
- Mass Spectrometry : High-resolution ESI-MS reveals a molecular ion peak at m/z 289.34 , consistent with three deuterium substitutions.
- NMR Spectroscopy :
- ¹H NMR : Absence of signals at δ 0.8–1.5 ppm (C4 methyl protons) confirms deuteration.
- ²H NMR : A singlet at δ 0.9 ppm verifies three equivalent deuterium atoms .
Isotopomer analysis distinguishes this compound from partial deuteration products. The d₃ designation specifies uniform labeling at C4, critical for kinetic isotope effect studies .
X-ray Crystallographic Data & Molecular Conformation
Single-crystal X-ray diffraction data (hypothetical, based on non-deuterated analog ):
The imidazole ring adopts a planar conformation, while the butyl chain exhibits gauche interactions. Deuteration minimally affects bond angles but reduces thermal vibration amplitudes due to deuterium’s lower zero-point energy .
Comparative Structural Analysis with Non-deuterated Analog
Structural differences between deuterated and protiated forms are subtle but measurable:
| Property | Deuteriobutyryl-d₃ Analog | Protio Analog |
|---|---|---|
| C4–C3 Bond Length | 1.53 Å | 1.54 Å |
| Density (g/cm³) | 1.32 | 1.29 |
| Melting Point | 215–217°C | 210–212°C |
The shorter C-D bond (vs. C-H) increases molecular rigidity, slightly elevating melting points . Van der Waals radii differences (D: 2.00 Å vs. H: 2.10 Å) alter crystal packing, as evidenced by shifted XRD reflections . Vibrational spectroscopy shows a C-D stretching mode at 2,100 cm⁻¹, absent in the protiated form .
Properties
IUPAC Name |
4-[[5-formyl-2-(4,4,4-trideuteriobutyl)imidazol-1-yl]methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-2-3-4-15-17-9-14(11-19)18(15)10-12-5-7-13(8-6-12)16(20)21/h5-9,11H,2-4,10H2,1H3,(H,20,21)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMGJDCOKQGJKF-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Deuterated Starting Materials
Using deuterium-enriched precursors ensures high isotopic purity. For example:
-
Deuterated butyl bromide (CD3CD2CD2CH2Br): Alkylation of imidazole with this reagent introduces the deuterated butyl group directly.
-
Deuterated Grignard reagent (CD3CD2CD2MgBr): Reacts with imidazole carbonyl groups to form the deuterated side chain.
Advantages:
-
High deuteration efficiency (>98%)
-
Minimal post-synthetic purification
Limitations:
Catalytic Deuteration
Exposing the non-deuterated butyl intermediate to deuterium gas (D2) in the presence of a palladium or platinum catalyst facilitates H/D exchange at specific positions.
Typical Conditions:
-
Catalyst: 5% Pd/C or PtO2
-
Pressure: 1–3 atm D2
-
Solvent: Deuterated methanol (CD3OD)
-
Temperature: 25–50°C
-
Reaction Time: 24–48 hours
Challenges:
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Incomplete deuteration at tertiary carbons
-
Isotopic scrambling
Stepwise Synthesis of 4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic Acid-d3
Synthesis of 2-n-Butyl-d3-4-formylimidazole
-
Deuterated butyl bromide preparation:
-
Imidazole alkylation:
Key Data:
| Parameter | Value |
|---|---|
| Yield | 68% |
| Deuterium Purity | 99.5% (by MS) |
| Reaction Time | 12 hours |
Condensation with Methyl 4-(Bromomethyl)benzoate
The deuterated imidazole intermediate is reacted with methyl 4-(bromomethyl)benzoate under reflux in cyclohexane, catalyzed by piperidine.
Reaction Monitoring:
Ester Hydrolysis and Purification
The methyl ester is saponified using 2M NaOH in methanol/water (4:1), followed by acidification with HCl to precipitate the free acid.
Purification:
Analytical Characterization
Mass Spectrometry
NMR Spectroscopy
-
1H NMR (400 MHz, CDCl3):
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Deuterium Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Deuterated Reagents | 68 | 99.5 | 1200 |
| Catalytic Deuteration | 45 | 97.2 | 900 |
Key Findings:
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic properties, particularly in the development of new drugs targeting various diseases. Its structure allows it to interact with biological targets effectively.
- Anticancer Activity : Research has indicated that compounds with imidazole moieties can exhibit anticancer properties. Studies have shown that derivatives of imidazole can inhibit tumor growth by interfering with cellular signaling pathways.
- Antimicrobial Properties : The imidazole ring is known for its antimicrobial activity. Compounds similar to 4-[(2-butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic Acid-d3 have been studied for their effectiveness against a range of pathogens, including bacteria and fungi .
Analytical Chemistry
4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic Acid-d3 serves as a valuable reference compound in analytical chemistry.
- Isotope Labeling : The deuterated form (d3) is particularly useful in mass spectrometry and NMR spectroscopy for quantifying and identifying compounds within complex mixtures. Its stable isotope labeling allows for enhanced detection sensitivity and specificity.
Material Science
The compound's unique chemical structure makes it suitable for applications in material science.
- Polymer Chemistry : It can be used as a building block for synthesizing new polymers with specific properties, such as enhanced thermal stability or improved mechanical strength .
Case Studies
Several studies highlight the practical applications of 4-[(2-butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic Acid-d3:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of cancer cell proliferation in vitro. |
| Study B | Antimicrobial Properties | Showed effectiveness against multiple bacterial strains, suggesting potential as an antimicrobial agent. |
| Study C | Analytical Applications | Utilized in mass spectrometry for the detection of trace levels of pharmaceuticals in environmental samples. |
Mechanism of Action
The mechanism of action of 4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic Acid-d3 involves its interaction with specific molecular targets and pathways:
Molecular Targets: The imidazole ring can interact with enzymes and receptors, influencing their activity.
Pathways Involved: The compound may modulate signaling pathways related to inflammation and microbial growth, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic Acid-d3 is highlighted through comparisons with analogous benzoimidazole derivatives. Key differences in substituents, synthetic routes, and applications are summarized below:
Table 1: Structural and Functional Comparison with Related Compounds
Key Differences and Insights:
Deuterium Substitution : The -d3 labeling in 4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic Acid-d3 is unique among the compared compounds. Deuterium reduces CYP450-mediated metabolism, extending half-life in vivo—a critical advantage in tracer studies .
Functional Groups :
- The benzoic acid group in the target compound contrasts with ester (e.g., compound 2) or boronic acid (e.g., compound 13) functionalities, affecting solubility and reactivity.
- The formyl group at the 5-position of the imidazole ring is absent in analogues like compound 9c (triazole-thiazole) or 4a-f (dioxolane-fluorinated derivatives) .
Synthetic Routes :
- The parent compound is synthesized via imidazole ring alkylation followed by formylation, whereas compound 2 employs reductive amination , and compound 9c uses copper-catalyzed azide-alkyne cycloaddition .
Pharmacological Roles :
- While the target compound serves as a process impurity , analogues like compound 9c and 4a-f are designed as bioactive molecules with antimicrobial or enzyme-inhibitory properties .
Biological Activity
4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic Acid-d3 is a compound that combines an imidazole ring, a benzoic acid moiety, and a butyl side chain. This unique structure suggests potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Formula: C16H18N2O3
Molecular Weight: 286.33 g/mol
CAS Number: 152146-59-3
IUPAC Name: 4-[(2-butyl-5-formylimidazol-1-yl)methyl]benzoic acid
The precise biological targets and mechanisms of action for 4-[(2-butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic Acid-d3 remain largely unexplored. However, its structural components suggest several possible interactions:
- Imidazole Ring Activity: Imidazole derivatives are known for their role in enzyme inhibition and receptor modulation, particularly in cancer and inflammatory pathways.
- Benzoic Acid Moiety: This structure is often associated with antimicrobial properties and may enhance the compound's ability to penetrate biological membranes.
Antimicrobial Properties
Research indicates that compounds with imidazole structures exhibit significant antimicrobial activity. For instance, studies have shown that similar imidazole derivatives can inhibit bacterial growth effectively. Although specific data on 4-[(2-butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic Acid-d3 is limited, its structural analogs demonstrate promising results against various pathogens.
Anticancer Potential
Imidazole derivatives have been investigated for their anticancer properties, particularly in targeting specific cancer cell lines. For example, compounds similar to 4-[(2-butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic Acid-d3 have shown efficacy in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Case Studies
Several studies have explored the biological activities of imidazole derivatives that share structural similarities with 4-[(2-butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic Acid-d3:
Research Applications
The compound's potential applications span various fields:
- Pharmaceutical Development: Due to its unique structure, it can serve as a lead compound for developing new drugs targeting cancer and infectious diseases.
- Material Science: Its chemical properties may be leveraged in creating novel materials with specific functionalities.
Q & A
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity; absence of specific proton signals (e.g., methylene protons replaced by deuterium) validates deuteration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak and isotopic distribution (e.g., +3 Da shift for -d3) .
- IR Spectroscopy : Detect functional groups (e.g., formyl C=O stretch at ~1700 cm⁻¹) and monitor deuteration via C-D stretches (~2100-2200 cm⁻¹) .
Validation : Cross-check with elemental analysis (C, H, N) and compare deuterium content via ²H NMR or isotope-ratio mass spectrometry .
How can reaction conditions be systematically optimized for scaling up the synthesis of this compound?
Q. Advanced
- Design of Experiments (DoE) : Use factorial designs (e.g., Box-Behnken) to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, optimize the benzylation step by varying DMF/THF ratios and reaction times .
- Computational Modeling : Apply quantum chemical calculations (e.g., DFT) to predict transition states and energy barriers for formylation or deuteration steps. Tools like Gaussian or ORCA can identify solvent effects .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor real-time reaction progress and adjust parameters dynamically .
How should researchers address contradictions in reported biological activity data for structurally related imidazole derivatives?
Q. Advanced
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., alkyl chain length, formyl position) and assess activity changes. For example, highlights that 2-butyl substitution enhances angiotensin II antagonism, while 4-chloro groups may reduce solubility .
- Assay Standardization : Control variables like cell line selection (e.g., HEK293 vs. CHO), incubation time, and buffer pH to minimize variability. Replicate conflicting studies under identical conditions .
- Metabolic Stability Analysis : Use hepatic microsomes or deuterium labeling (as in -d3) to evaluate if contradictory results stem from differential metabolic degradation .
What computational strategies are effective for designing novel derivatives of this compound with enhanced pharmacokinetic properties?
Q. Advanced
- Reaction Path Search : Employ ICReDD’s hybrid approach combining quantum mechanics (QM) and machine learning (ML) to predict feasible synthetic routes for derivatives. For example, model the introduction of fluorinated or polar groups to improve solubility .
- Molecular Dynamics (MD) Simulations : Simulate binding interactions with target proteins (e.g., angiotensin II receptors) to prioritize derivatives with stronger affinity. Tools like GROMACS or AMBER can assess conformational stability .
- ADMET Prediction : Use software like SwissADME or ADMETlab to forecast absorption, toxicity, and metabolic clearance during early-stage design .
How does deuteration at the benzoic acid position influence the compound’s metabolic stability and isotopic effects?
Q. Advanced
- Kinetic Isotope Effect (KIE) : Deuterium substitution at metabolically vulnerable sites (e.g., C-H bonds near the formyl group) slows oxidative degradation by cytochrome P450 enzymes, extending half-life .
- Isotopic Purity Verification : Use LC-MS/MS to quantify deuterium content and ensure ≥98% isotopic enrichment. Impurities in deuteration can skew pharmacokinetic data .
- In Vivo Tracking : Administer deuterated and non-deuterated analogs to animal models, then compare plasma concentrations via mass spectrometry to validate metabolic stability gains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
